molecular formula C13H13N3O4 B4316927 ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B4316927
M. Wt: 275.26 g/mol
InChI Key: ZHVQACZWWWBFKJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring fused with various functional groups such as an amino group, a benzoyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. This reaction yields the desired pyrazole derivative with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar pyrazole derivatives.

Properties

IUPAC Name

ethyl 3-amino-2-benzoyl-5-oxo-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(19)9-10(14)16(15-11(9)17)12(18)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVQACZWWWBFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(NC1=O)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-benzoyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

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